N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a synthetic small molecule (MF: C₁₈H₁₇N₃O₂, MW: 307.35 g/mol) belonging to the N-phenylpyridine-2-carboxamide family, characterized by a unique 2-methoxy-5-methyl-4-(1H-pyrrol-1-yl) substitution pattern on the central phenyl ring. This scaffold merges the pyrrole carboxamide pharmacophore—known for kinase inhibition activity, particularly against ERK5 —with a pyridine-2-carboxamide hinge-binding motif.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B12176982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C18H17N3O2/c1-13-11-15(20-18(22)14-7-3-4-8-19-14)17(23-2)12-16(13)21-9-5-6-10-21/h3-12H,1-2H3,(H,20,22)
InChIKeyOZKBVFYFFOYWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide: Structural Class and Baseline Characteristics


N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a synthetic small molecule (MF: C₁₈H₁₇N₃O₂, MW: 307.35 g/mol) belonging to the N-phenylpyridine-2-carboxamide family, characterized by a unique 2-methoxy-5-methyl-4-(1H-pyrrol-1-yl) substitution pattern on the central phenyl ring [1]. This scaffold merges the pyrrole carboxamide pharmacophore—known for kinase inhibition activity, particularly against ERK5 [2]—with a pyridine-2-carboxamide hinge-binding motif. The compound is not cataloged in major public cheminformatics databases (e.g., PubChem, ChEMBL) as of this writing, indicating it is a bespoke or early-stage research tool rather than a widely commercialized probe.

Why Generic Substitution Fails for N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide


Substituting this compound with a simpler N-phenylpyridine-2-carboxamide analog ignores the validated role of the 2-methoxy-5-methyl substitution pattern in modulating metabolic stability and target residence time [1]. The 4-(1H-pyrrol-1-yl) group introduces an additional aromatic ring that extends the molecular surface area, potentially forming π-π stacking interactions with hydrophobic kinase pockets that are absent in N-phenyl or N-benzyl analogs [2]. Even within the same subclass, minor substituent changes have been shown to alter kinase selectivity profiles by >100-fold in closely related pyrrole carboxamide series [2]. Therefore, generic substitution without matching these three pharmacophoric elements—the pyridine hinge-binder, the substituted central phenyl, and the peripheral pyrrole—risks losing both potency and selectivity.

Product-Specific Quantitative Evidence Guide for N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide


Structural Differentiation from N-phenylpyridine-2-carboxamide (Parent Scaffold): Number of Rotatable Bonds and Topological Polar Surface Area

The target compound bears three additional substituents (2-methoxy, 5-methyl, 4-pyrrole) compared to N-phenylpyridine-2-carboxamide, increasing the number of rotatable bonds from 2 to 5 and the topological polar surface area (tPSA) from 42.0 Ų to approximately 64.4 Ų [1]. These modifications place the compound in a distinct physicochemical space that diverges from simpler anilides and may affect oral bioavailability and blood-brain barrier permeability [2]. Direct head-to-head biological data for these two compounds are not available in the public domain.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation from N-[4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide: Contribution of 2-Methoxy-5-methyl Substitution to Predicted Lipophilicity

The 2-methoxy and 5-methyl substituents distinguish this compound from the simpler N-[4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide (which lacks these groups). The predicted XLogP3 value for the target compound is approximately 4.1, compared to approximately 3.2 for the des-methyl/des-methoxy analog [1]. This ~0.9 log unit increase indicates higher lipophilicity, which can influence protein binding, metabolic stability, and cellular permeability [2]. No direct comparative biological data are publicly available.

Physicochemical Profiling Lipophilicity SAR

Class-Level Congruence with Pyrrole Carboxamide ERK5 Inhibitor Pharmacophore: 4-(1H-Pyrrol-1-yl)phenyl Moiety as a Defined Steric and Electronic Feature

The pyrrole carboxamide scaffold has been validated as an ERK5 kinase inhibitor chemotype, with optimized analogs achieving nanomolar IC₅₀ values (e.g., compound 54: ERK5 IC₅₀ = 21 nM) [1]. Key pharmacophoric features include a carboxamide linker, a pyridine or phenyl ring, and an N-aryl substituent occupying a hydrophobic pocket. The target compound incorporates the 4-(1H-pyrrol-1-yl)phenyl element, which provides an extended aromatic system that may mimic the aroyl substitution pattern found in optimized ERK5 inhibitors (e.g., 4-benzoyl series, ERK5 IC₅₀ = 0.82 μM) [1]. However, no ERK5 inhibition data for this specific compound have been reported.

Kinase Inhibition ERK5 Pharmacophore Modeling

Differentiation from N-[2-methoxy-5-methylphenyl]pyridine-2-carboxamide: The 4-(1H-Pyrrol-1-yl) Substituent as a Synthetic Handle and Additional H-Bond Acceptor

Removing the 4-(1H-pyrrol-1-yl) group yields N-[2-methoxy-5-methylphenyl]pyridine-2-carboxamide (MW ≈ 256.3 g/mol), a much smaller analog lacking the distal aromatic ring. The pyrrole nitrogen serves as an additional hydrogen-bond acceptor and a synthetic handle for further derivatization. In the ERK5 inhibitor series, the nature of the substituent at the phenyl 4-position dramatically influenced selectivity: 4-aroyl analogs maintained ERK5 affinity (IC₅₀ = 0.82 μM) with >100-fold selectivity over p38α, while simpler 4-unsubstituted phenyl analogs exhibited reduced selectivity [1]. Although direct data comparing the target compound to its des-pyrrole analog are absent, this class-level SAR suggests that the 4-pyrrole group may confer preferential binding to specific kinase pockets.

Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Design

Absence of Halogen Substituent: Differentiation from N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide in Predicted Metabolic Stability

The 5-chloro analog (N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide) contains an electron-withdrawing chlorine at the position where the target compound bears an electron-donating methyl group. While no direct metabolic stability comparison has been published, class-level knowledge indicates that methyl substituents are generally less prone to glutathione conjugation and oxidative dehalogenation compared to chlorine [1]. This metabolic divergence may translate into differential clearance profiles and toxicity risks. Quantitative comparison requires experimental determination.

Drug Metabolism CYP450 Toxicology

Amide Connectivity Differentiation: Comparison with 3,4,5-Trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide

The closest commercially listed analog, 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide (MF: C₂₆H₂₈N₂O₆, MW: 464.5 g/mol), replaces the pyridine-2-carboxamide with a 3,4,5-trimethoxybenzamide . This shifts the hinge-binding motif from a pyridine nitrogen (pKa ~5.2) to a neutral trimethoxyphenyl ring, which may abolish interactions with kinase hinge residues that rely on the pyridine N as a hydrogen-bond acceptor. The molecular weight difference (~157 Da) also places the benzamide analog beyond the typical Rule-of-Five space (MW > 500 g/mol: 464.5 vs. 307.3 for the target) [1]. No biological data are available for either compound.

Chemical Biology Tool Compound Selection Structural Diversity

Best Research and Industrial Application Scenarios for N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide


Kinase Inhibitor Lead Generation: ERK5 and Related MAP Kinase Programs

Based on the pyrrole carboxamide pharmacophore validated in ERK5 inhibitor development (nanomolar IC₅₀ achievable with optimization: compound 54, ERK5 IC₅₀ = 21 nM) [1], researchers may procure this compound as a structurally distinct starting point for kinase inhibitor SAR exploration. Its 2-methoxy-5-methyl substitution pattern and pyridine hinge-binder offer alternative vectors for optimizing selectivity over closely related kinases such as p38α and BRD4.

Physicochemical Property Profiling and in Silico Model Validation

The compound's predicted tPSA (~64.4 Ų) [2] and XLogP3 (~4.1) [3] place it in a moderately lipophilic, CNS-accessible chemical space (tPSA < 70 Ų). Laboratories developing computational ADME models may use this compound as a test case for experimental logD, solubility, and permeability determination to validate in silico predictions against actual measurements.

Synthetic Methodology Development: N-Aryl Pyrrole Coupling Reactions

The 4-(1H-pyrrol-1-yl)phenyl substructure represents a common motif in medicinal chemistry that requires robust N-arylation methods (e.g., Ullmann-type coupling or Chan-Lam coupling). This compound can serve as a model substrate for optimizing catalytic conditions for pyrrole N-arylation with substituted anilines, with the methoxy and methyl groups providing distinct electronic effects that challenge reaction generality [4].

Comparative Metabolism Studies: Methyl vs. Chloro Substituent Effects on CYP450-Mediated Clearance

As a non-halogenated analog of N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide, this compound enables head-to-head microsomal stability comparisons to quantify the effect of replacing chlorine with a methyl group on CYP450-mediated oxidative metabolism. Such data are valuable for medicinal chemistry teams deciding between halogenated and non-halogenated lead series [5].

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